1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but show similar chemical reactivity and applications
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3S/c15-9-8-7(2-4-18-8)12-11(13-9)14-3-1-6(5-14)10(16)17/h2,4,6H,1,3,5H2,(H,16,17)(H,12,13,15) |
InChI Key |
FMZXLJBMDPDWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3 |
Origin of Product |
United States |
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